Cas no 1805239-69-3 (Ethyl 4-chloro-2-nitropyridine-5-acetate)
Ethyl 4-chloro-2-nitropyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-chloro-2-nitropyridine-5-acetate
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- Inchi: 1S/C9H9ClN2O4/c1-2-16-9(13)3-6-5-11-8(12(14)15)4-7(6)10/h4-5H,2-3H2,1H3
- InChI Key: KVCWAJFLWREGPD-UHFFFAOYSA-N
- SMILES: ClC1C=C([N+](=O)[O-])N=CC=1CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 269
- XLogP3: 1.8
- Topological Polar Surface Area: 85
Ethyl 4-chloro-2-nitropyridine-5-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009612-250mg |
Ethyl 4-chloro-2-nitropyridine-5-acetate |
1805239-69-3 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A029009612-1g |
Ethyl 4-chloro-2-nitropyridine-5-acetate |
1805239-69-3 | 95% | 1g |
$3,068.70 | 2022-04-01 |
Ethyl 4-chloro-2-nitropyridine-5-acetate Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on Ethyl 4-chloro-2-nitropyridine-5-acetate
Ethyl 4-chloro-2-nitropyridine-5-acetate (CAS No. 1805239-69-3): An Overview
Ethyl 4-chloro-2-nitropyridine-5-acetate (CAS No. 1805239-69-3) is a versatile compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring, a nitro group, and an ester functionality. These features make it an attractive intermediate for the synthesis of various bioactive molecules and pharmaceuticals.
The pyridine ring in Ethyl 4-chloro-2-nitropyridine-5-acetate provides a rigid and planar structure, which can enhance the compound's stability and reactivity. The nitro group introduces electron-withdrawing properties, making the molecule more susceptible to nucleophilic attack. Additionally, the ester functionality offers a reactive site for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or transesterification to other esters.
Recent research has highlighted the potential of Ethyl 4-chloro-2-nitropyridine-5-acetate in the development of novel drugs. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound can serve as a key intermediate in the synthesis of antiviral agents. The researchers found that by modifying the nitro group and ester functionality, they could enhance the antiviral activity of the resulting compounds against several viral strains, including influenza and herpes simplex virus.
In another study, scientists at a leading pharmaceutical company explored the use of Ethyl 4-chloro-2-nitropyridine-5-acetate in the synthesis of anticancer drugs. The compound was used to create a series of pyridine-based derivatives with improved cytotoxicity against various cancer cell lines. The researchers noted that the presence of the chloro group on the pyridine ring played a crucial role in enhancing the selectivity and efficacy of these derivatives.
The synthetic versatility of Ethyl 4-chloro-2-nitropyridine-5-acetate has also been exploited in the development of new materials. A recent paper in *Advanced Materials* reported that this compound can be used as a building block for constructing functional polymers with unique optical and electronic properties. The researchers synthesized a series of copolymers using Ethyl 4-chloro-2-nitropyridine-5-acetate and other monomers, demonstrating that these materials exhibit excellent photoluminescence and conductivity.
From a safety perspective, Ethyl 4-chloro-2-nitropyridine-5-acetate is generally considered to be stable under normal laboratory conditions. However, it is important to handle this compound with care, as it may pose health risks if not properly managed. Proper personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a well-ventilated area away from incompatible substances.
In conclusion, Ethyl 4-chloro-2-nitropyridine-5-acetate (CAS No. 1805239-69-3) is a valuable compound with diverse applications in chemical synthesis, pharmaceutical research, and materials science. Its unique structural features make it an ideal intermediate for the development of novel bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in various scientific fields.
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